5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: Investigated for its role in enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-N-alkylthiophene-2-sulfonamides
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of a bromine atom and a sulfonamide group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12BrNO3S2 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO3S2/c1-6(5-13-2)10-15(11,12)8-4-3-7(9)14-8/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
WVZFIJGDOBUHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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